molecular formula C16H14F3NOS B2781344 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1207059-14-0

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2781344
CAS No.: 1207059-14-0
M. Wt: 325.35
InChI Key: DNRIGTGOUPBVGQ-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F3NOS and its molecular weight is 325.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-4-(trifluoromethyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects the neuronal signaling pathways . The hyperpolarization of neurons inhibits the firing of action potentials, thereby reducing neuronal excitability . This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion .

Pharmacokinetics

The compound has been described as havingimproved metabolic stability , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of GIRK channels by this compound and the subsequent reduction in neuronal excitability can lead to various molecular and cellular effects. These may include a decrease in the perception of pain, a reduction in heart rate, or changes in hormone secretion . The specific effects would depend on the specific neurons in which the GIRK channels are activated.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-10-15(7-8-15)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIGTGOUPBVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.